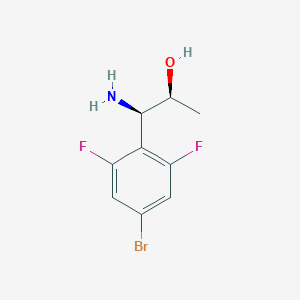
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a phenol group substituted with a chlorine atom and an amino alcohol side chain. Its stereochemistry is defined by the (1S,2R) configuration, which plays a crucial role in its biological activity and chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 2-chlorophenol.
Introduction of the Amino Alcohol Side Chain:
Deprotection and Purification: The final step involves deprotection of the phenol group and purification of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino alcohol side chain can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The phenol group can form hydrogen bonds, while the amino alcohol side chain can participate in various interactions, including hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-((1R,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.
5-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol: A positional isomer with the chlorine atom at a different position on the phenol ring.
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-bromophenol: A halogen-substituted analog with bromine instead of chlorine.
Uniqueness
The uniqueness of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol lies in its specific stereochemistry and the presence of both an amino alcohol side chain and a chlorine-substituted phenol group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
Clave InChI |
IDYGZWKQNDTMHS-MLUIRONXSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)O)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)

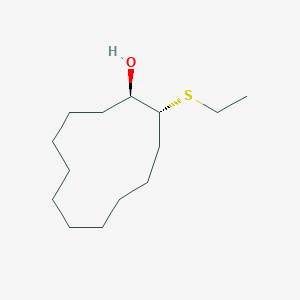
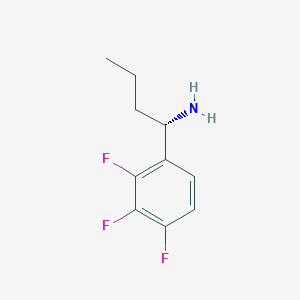

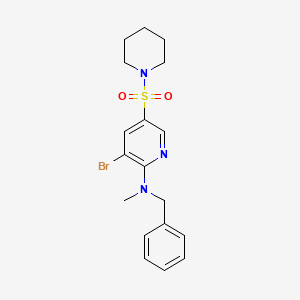
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
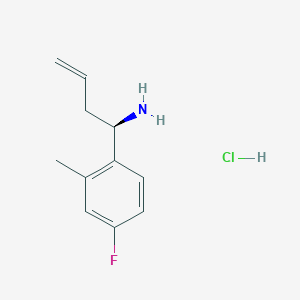
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)

